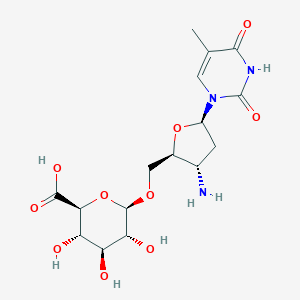
3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Amino-3'-deoxy-5'-glucopyranuronosylthymidine, also known as AGT, is a modified nucleoside that has been extensively studied for its potential therapeutic applications. This molecule is synthesized by the glycosylation of thymidine, which results in the replacement of the 3'-hydroxyl group with an amino group and the addition of a glucuronic acid moiety at the 5'-position.
Mecanismo De Acción
The mechanism of action of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation in cancer cells. 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins.
Efectos Bioquímicos Y Fisiológicos
3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy. This molecule has also been shown to have low immunogenicity, which suggests that it may be well-tolerated in vivo. Additionally, 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been shown to have a long half-life in plasma, which may increase its therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, the synthesis of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine can be challenging and time-consuming, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine is not fully understood, which may limit its clinical translation.
Direcciones Futuras
There are several potential future directions for the study of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine. One possible direction is the development of more efficient synthesis methods that can be scaled up for clinical use. Additionally, further studies are needed to elucidate the mechanism of action of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine in humans, particularly in the context of cancer therapy.
Métodos De Síntesis
The synthesis of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine can be achieved through a multi-step process that involves the protection of the thymidine nucleoside, the activation of the glucuronic acid moiety, and the subsequent glycosylation reaction. The final product can be purified through various chromatographic techniques to obtain a high degree of purity.
Aplicaciones Científicas De Investigación
3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been extensively studied for its potential use in cancer therapy, as it has been shown to selectively target cancer cells while sparing normal cells. This molecule has also been investigated for its antiviral properties, particularly against HIV-1, and has shown promising results in preclinical studies.
Propiedades
Número CAS |
133632-85-6 |
|---|---|
Nombre del producto |
3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine |
Fórmula molecular |
C16H23N3O10 |
Peso molecular |
417.37 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N3O10/c1-5-3-19(16(26)18-13(5)23)8-2-6(17)7(28-8)4-27-15-11(22)9(20)10(21)12(29-15)14(24)25/h3,6-12,15,20-22H,2,4,17H2,1H3,(H,24,25)(H,18,23,26)/t6-,7+,8+,9-,10-,11+,12-,15+/m0/s1 |
Clave InChI |
XOYCLJDJUKHHHS-LHBOOPKSSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N |
Sinónimos |
3'-amino-3'-deoxy-5'-beta-D-glucopyranuronosylthymidine 3'-amino-3'-deoxythymidine glucuronide 3'amino-3'-deoxy-5'-glucopyranuronosylthymidine 3-GAMT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)
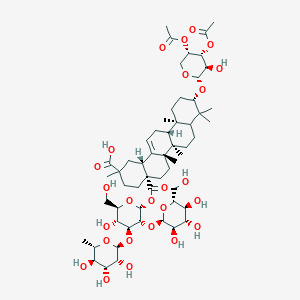
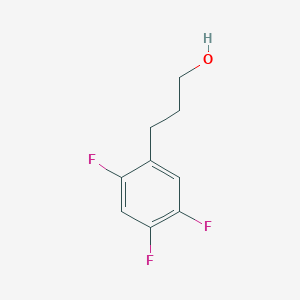
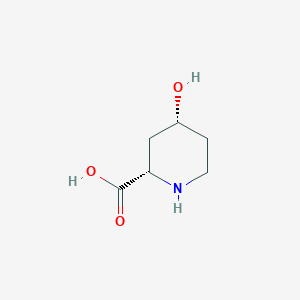
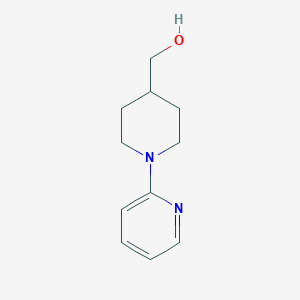
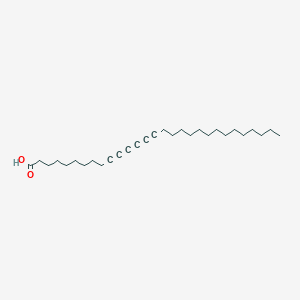
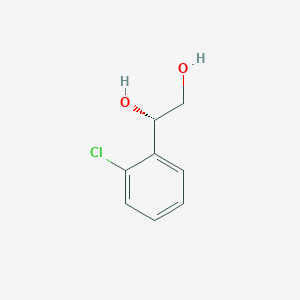
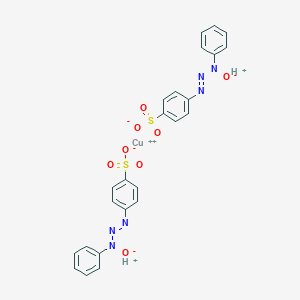
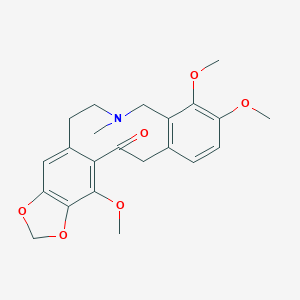
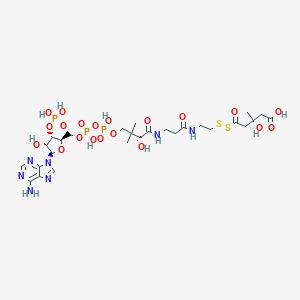
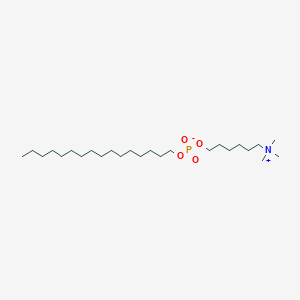
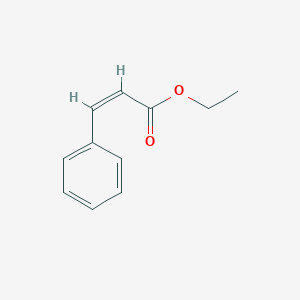
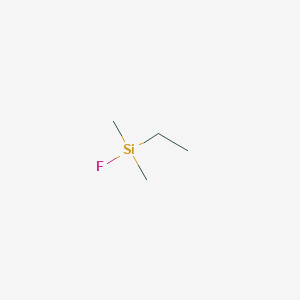
![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)